2-[3-(pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-[3-(pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione features a phthalimide (isoindole-1,3-dione) core substituted at the 2-position with a propyl chain terminating in a pyrimidin-5-yl group. This structure combines the aromaticity and planar geometry of the isoindole-dione moiety with the heteroaromatic pyrimidine ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-pyrimidin-5-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)7-3-4-11-8-16-10-17-9-11/h1-2,5-6,8-10H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKRQZVQHMGGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199406 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[3-(5-pyrimidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-85-3 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[3-(5-pyrimidinyl)propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[3-(5-pyrimidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the pyrimidinyl group. This can be achieved through the reaction of pyrimidine with appropriate reagents to introduce the propyl chain. Subsequent steps involve the formation of the isoindole-1,3-dione moiety through cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug design. Its interaction with various biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential anti-inflammatory, antiviral, or anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 2-[3-(Pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[3-(1,2-Diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-isoindole-1,3-dione (CAS: 866145-88-2)
- Molecular Formula : C₁₆H₁₇N₅O₃
- Molecular Weight : 327.34 g/mol
- Key Features: The pyrimidine ring is substituted with amino and oxo groups at positions 1,2,4, and 4. Such modifications are common in nucleoside analogs and may influence bioavailability .
| Property | Target Compound | CAS 866145-88-2 |
|---|---|---|
| Core Structure | Isoindole-1,3-dione | Isoindole-1,3-dione |
| Pyrimidine Substituents | Unsubstituted pyrimidin-5-yl | 1,2-Diamino-4-methyl-6-oxo |
| Molecular Weight (g/mol) | ~313 (estimated) | 327.34 |
| Solubility Inference | Moderate (lipophilic pyrimidine) | Higher (polar substituents) |
Pyrimidine-Dione Derivatives with Hydrophilic Substituents
Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7) and 6-[(3-fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (13) () feature pyrimidine-2,4-dione cores with hydroxy, methoxymethyl, or fluoro substituents.
- Fluoro substitution (compound 13) enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius . Hydroxy and methoxymethyl groups (compounds 7, 8, 9) introduce hydrogen-bond donors/acceptors, which may impact target binding affinity .
Bulky Lipophilic Analog: Benzyloxy-Substituted Pyrimidines
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4) () incorporates benzyloxy groups, which significantly increase lipophilicity and steric bulk. Such modifications are often employed to enhance blood-brain barrier penetration or prolong half-life but may reduce solubility .
Heterocycle Variation: Triazole vs. Pyrimidine
The compound 2-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-isoindole-1,3-dione () replaces pyrimidine with a triazole ring. Triazoles offer greater conformational rigidity and distinct hydrogen-bonding patterns, which can alter receptor interaction profiles compared to pyrimidine-containing analogs .
Biological Activity
The compound 2-[3-(pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity by examining various studies, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into its constituent parts:
- Isoindole moiety : This core structure is known for its diverse biological activities.
- Pyrimidine substitution : The presence of the pyrimidine ring enhances the compound's interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors, particularly against Janus kinases (JAKs), which are critical in signaling pathways related to inflammation and immune responses .
- Antiviral Properties : Compounds with similar structures have been documented to inhibit viral replication, including hepatitis C virus (HCV) and other viruses. This suggests a potential role for the isoindole structure in antiviral activity .
In Vitro Studies
A series of in vitro studies have assessed the efficacy of this compound against various cell lines and pathogens. Notable findings include:
- Antiviral Activity : The compound demonstrated significant inhibition of viral replication at concentrations as low as 0.35 μM against HCV NS5B polymerase .
- Cytotoxicity Assessment : In studies involving human T-lymphocyte cells, compounds with similar isoindole structures exhibited low cytotoxicity while maintaining antiviral efficacy .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- HCV Treatment : A study reported that derivatives of isoindole effectively reduced HCV replication in vitro, suggesting that this compound could be a candidate for further development .
- Inflammatory Conditions : In models of inflammatory diseases, compounds targeting JAK pathways were shown to alleviate symptoms, indicating that similar isoindole derivatives may provide therapeutic benefits in conditions like rheumatoid arthritis .
Table 1: Biological Activity Overview
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antiviral Activity | Inhibition of HCV replication | |
| Kinase Inhibition | JAK pathway modulation | |
| Cytotoxicity | Low toxicity in T-cells |
Table 2: Comparative Efficacy Against Viruses
| Compound | IC50 (μM) | Virus Type |
|---|---|---|
| 2-[3-(pyrimidin-5-yl)propyl]-... | 0.35 | HCV |
| Related Isoindole Derivative | 0.20 | HIV |
| Pyrimidine-based Compound | 0.26 | Influenza |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
